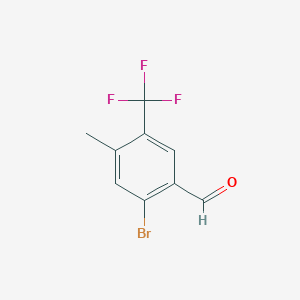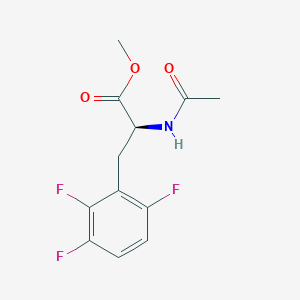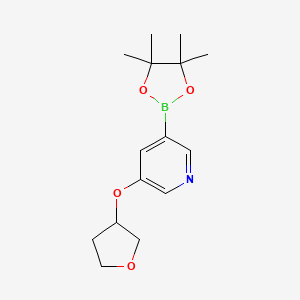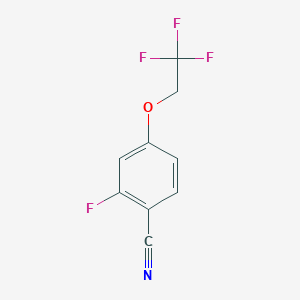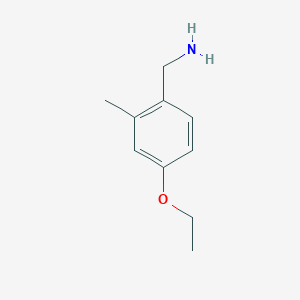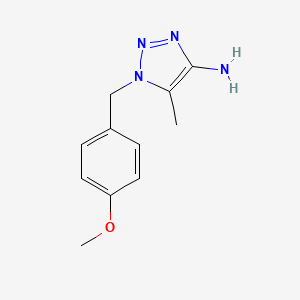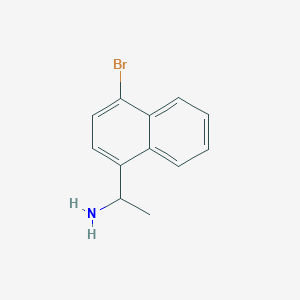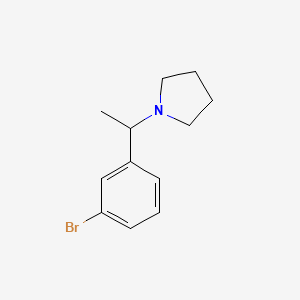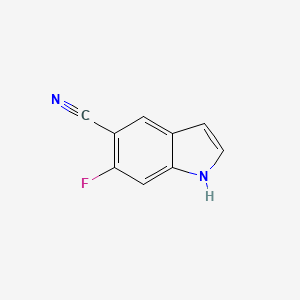
6-fluoro-1H-indole-5-carbonitrile
説明
“6-fluoro-1H-indole-5-carbonitrile” is a compound with the molecular formula C9H5FN2 . It is a derivative of indole, which is a heterocyclic compound that is widely used in various fields due to its bioactive properties . The compound is related to other indole derivatives such as 5-Cyanoindole and 6-Fluoroindole .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, the synthesis of 2-trifluoromethylindoles from indoles has been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyrrole ring, which is substituted with a fluorine atom at the 6th position and a nitrile group at the 5th position .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction . They can also be involved in chemoselective and regioselective preparation of benzoyl indoles .科学的研究の応用
Indole Synthesis and Classification
Indoles, including structures similar to 6-fluoro-1H-indole-5-carbonitrile, have been a focal point in organic synthesis due to their presence in a wide range of natural products and pharmaceuticals. A review on indole synthesis provides a comprehensive classification of indole synthesis methods, illustrating the diverse approaches to constructing the indole core, which could encompass the synthesis of this compound derivatives. This classification aids in understanding the strategic methodologies for indole construction, potentially including the synthesis of fluorinated indoles (Taber & Tirunahari, 2011).
Fluorinated Compounds in Liquid Crystals
Fluorinated compounds, similar to this compound, have significant applications in the field of liquid crystals. The incorporation of fluorine atoms into liquid crystal structures can dramatically alter their physical properties, such as melting points, mesophase morphology, and optical anisotropy, which are crucial for the development of advanced display technologies (Hird, 2007).
Fluorophores in Molecular Imaging
The use of fluorophores in molecular imaging, particularly in cancer diagnosis, highlights the importance of fluorinated compounds in enhancing imaging techniques. Although the direct application of this compound as a fluorophore is not mentioned, the study of fluorophores' toxicity and utility in imaging provides insight into how fluorinated indoles could potentially be developed for diagnostic purposes (Alford et al., 2009).
Carbon-based Solid Acids
Research on carbon-based solid acids, including those derived from nitrile compounds, is pivotal in green chemistry. While this compound is not specifically mentioned, the exploration of carbon/silica-based catalysts and their applications in environmental and renewable energy studies could encompass the use of fluorinated nitriles as precursors or components in the synthesis of these materials (Mahajan & Gupta, 2019).
将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered important precursors for the synthesis of various bioactive molecules, and researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities .
作用機序
Target of Action
It is known that indole derivatives, which include 6-fluoro-1h-indole-5-carbonitrile, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The fluorine atom in this compound could potentially enhance its binding affinity and selectivity to its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
6-fluoro-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they generally involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression and metabolic changes . These effects can result in changes in cell proliferation, apoptosis, and differentiation, depending on the specific cellular context and concentration of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent effects on cell proliferation, apoptosis, and differentiation . The stability of this compound in various experimental conditions is crucial for its consistent biological activity. Long-term exposure to the compound may lead to adaptive cellular responses or changes in cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Studies have identified threshold effects, where the biological activity of this compound changes significantly with small variations in dosage. Understanding the dosage-response relationship is essential for optimizing the therapeutic potential of the compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound. Additionally, the compound may influence the activity of key metabolic enzymes, altering cellular energy production and biosynthetic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, indole derivatives can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters. The distribution of this compound within different cellular compartments can affect its interaction with target biomolecules and its overall biological activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context. The subcellular localization of this compound can affect its interaction with target biomolecules and its role in cellular processes.
特性
IUPAC Name |
6-fluoro-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITOEBXXXWHQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)


